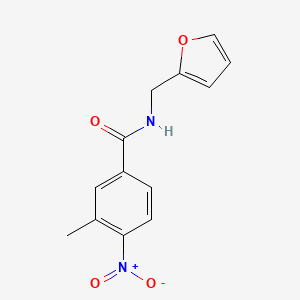

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide

Description

Contextualization within Modern Medicinal Chemistry Scaffolds

In the field of medicinal chemistry, the discovery and development of new therapeutic agents often rely on the use of molecular scaffolds—core structures that can be modified to create a library of related compounds. N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide is built upon scaffolds that are well-recognized for their roles in biologically active molecules.

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a key component of many pharmaceuticals. orientjchem.orgwisdomlib.org Its presence can influence a molecule's polarity and ability to form hydrogen bonds, which are crucial for interacting with biological targets. utripoli.edu.ly Furan derivatives have been investigated for a wide array of therapeutic applications, including as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. utripoli.edu.lyijabbr.comijabbr.com

Similarly, the nitrobenzamide moiety is a significant scaffold in drug design. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the entire molecule, which in turn can affect its reactivity and biological activity. Nitro-containing compounds are found in a number of medications and have been explored for their antimicrobial, anti-parasitic, and anticancer properties. mdpi.com The amide linkage in the benzamide (B126) portion of the molecule is a stable functional group that is prevalent in many drugs.

The combination of these two well-established scaffolds in this compound makes it a compound of interest for further investigation. The specific arrangement of the furan-2-ylmethyl group attached to the 3-methyl-4-nitrobenzamide (B1581358) core creates a unique chemical entity with the potential for novel biological effects.

Below is a table summarizing the key characteristics of the medicinal chemistry scaffolds present in the subject compound:

| Scaffold | Key Features | Examples of Associated Biological Activities |

| Furan | Five-membered aromatic heterocycle with one oxygen atom. Can influence polarity and hydrogen bonding. utripoli.edu.ly | Antibacterial, antifungal, antiviral, anti-inflammatory, anticancer. utripoli.edu.lyijabbr.comijabbr.com |

| Nitrobenzamide | Benzene (B151609) ring with a nitro group and an amide group. The nitro group is strongly electron-withdrawing. | Antimicrobial, anti-parasitic, anticancer. mdpi.comijpbs.com |

Significance of Furan-Containing and Nitrobenzamide Derivatives in Academic Inquiry

Academic research has extensively explored both furan-containing compounds and nitrobenzamide derivatives due to their diverse chemical and biological properties. The study of these classes of compounds contributes to a deeper understanding of structure-activity relationships (SAR), which is fundamental to rational drug design.

Furan derivatives are of interest not only for their potential therapeutic applications but also as versatile synthetic intermediates. ijabbr.com The furan ring can undergo a variety of chemical transformations, allowing for the creation of a wide range of molecules with different functionalities. Researchers have synthesized and evaluated numerous furan-based compounds to explore how modifications to the furan scaffold affect their biological activity. ijabbr.com

The study of compounds like this compound, which contain both of these significant moieties, allows researchers to investigate the synergistic or antagonistic effects of combining these two scaffolds. Such research is crucial for the development of new chemical probes to study biological processes and for the discovery of new drug candidates.

Overview of Research Trajectories for Novel Chemical Entities in Biological Systems

The journey of a novel chemical entity (NCE) like this compound from initial discovery to a potential therapeutic application is a long and complex process. nih.gov This process can be broadly divided into several key stages:

Discovery and Synthesis : The process begins with the identification or synthesis of a new compound. For this compound, this would involve the chemical reaction to couple the furan-2-ylmethylamine with 3-methyl-4-nitrobenzoic acid or a derivative thereof.

Initial Screening and Hit Identification : The newly synthesized compound is then tested in a variety of biological assays to identify any potential activity. steeronresearch.com This high-throughput screening can assess the compound's effect on specific enzymes, receptors, or cell lines. A compound that shows promising activity in these initial screens is termed a "hit".

Lead Optimization : A "hit" compound will then undergo a process of lead optimization. Medicinal chemists will synthesize a series of analogues of the hit compound, making small modifications to its structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). steeronresearch.com

Preclinical Development : Promising lead compounds are then subjected to more extensive preclinical testing. This involves in-depth in vitro and in vivo studies in animal models to evaluate the compound's efficacy and to identify any potential toxicity.

Clinical Trials : If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, it may advance to clinical trials in humans. This phase is typically divided into three stages (Phase I, II, and III) to further assess safety, determine optimal dosing, and confirm efficacy in a larger patient population.

The research trajectory for a novel compound is iterative, with data from each stage informing the next. Computational tools, such as molecular modeling and virtual screening, are increasingly being used to streamline this process and to predict the properties of new compounds before they are synthesized. ub.edu

The following table outlines the typical stages in the research and development of a new chemical entity:

| Stage | Primary Objective | Key Activities |

| Discovery | Identify novel compounds with potential biological activity. | Synthesis, high-throughput screening. steeronresearch.com |

| Lead Optimization | Improve the properties of hit compounds. | Synthesis of analogues, structure-activity relationship (SAR) studies, ADME testing. steeronresearch.com |

| Preclinical Development | Evaluate the safety and efficacy of lead compounds in non-human models. | In vitro and in vivo studies in animals. |

| Clinical Trials | Assess the safety and efficacy of the compound in humans. | Phase I, II, and III trials. |

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPBBDGTHJVCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide

Established Synthetic Pathways for the Benzamide (B126) Core Structure

The formation of the 3-methyl-4-nitrobenzamide (B1581358) core is a critical undertaking that requires precise control over regioselectivity. The synthetic journey typically commences with a commercially available substituted toluene (B28343) or benzoic acid derivative, which is then subjected to a series of chemical transformations to install the required methyl and nitro functionalities at the desired positions.

Amidation Reactions and Catalytic Considerations

The final step in the synthesis of the benzamide core, and indeed the title compound, is the formation of the amide bond. This is a fundamentally important reaction in organic chemistry, and a variety of methods are available. The most direct approach involves the coupling of a carboxylic acid, in this case, 3-methyl-4-nitrobenzoic acid, with an amine, furan-2-ylmethylamine.

This transformation is often facilitated by coupling agents that activate the carboxylic acid. Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective.

In recent years, catalytic methods for direct amidation have gained significant traction due to their improved atom economy and milder reaction conditions. Boronic acid catalysts, for instance, have been shown to facilitate the direct condensation of carboxylic acids and amines with the removal of water. Similarly, various transition metal catalysts, including those based on zirconium, have demonstrated efficacy in promoting amide bond formation.

A general representation of the amidation reaction is depicted below:

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (if any) | Typical Solvent | Temperature (°C) |

| DCC | DMAP | Dichloromethane (B109758) (DCM) | 0 to rt |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 to rt |

| PyBOP | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 0 to rt |

| HBTU | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | 0 to rt |

Regioselective Functionalization of the Benzene (B151609) Ring

The synthesis of the 3-methyl-4-nitrobenzoic acid precursor presents a regiochemical challenge. The directing effects of the substituents on the aromatic ring must be carefully considered to achieve the desired 3-methyl-4-nitro substitution pattern.

One common strategy begins with m-toluic acid (3-methylbenzoic acid). Direct nitration of m-toluic acid with a mixture of nitric acid and sulfuric acid tends to yield a mixture of isomers, with the primary products being 2-nitro-3-methylbenzoic acid and 4-nitro-3-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects can lead to challenges in isolating the desired 4-nitro isomer in high yield.

An alternative and often more selective approach involves the oxidation of a pre-functionalized toluene derivative. For instance, starting with 2,4-dimethylnitrobenzene, the methyl group at the 4-position can be selectively oxidized to a carboxylic acid. researchgate.net This selectivity is attributed to the electronic effects of the nitro group. Various oxidizing agents can be employed for this transformation, including potassium permanganate, potassium dichromate, or catalytic oxidation systems using cobalt salts and molecular oxygen. researchgate.netacs.org

Table 2: Synthetic Routes to 3-methyl-4-nitrobenzoic acid

| Starting Material | Reagents | Key Transformation | Reported Yield (%) | Reference |

| m-Toluic acid | HNO₃, H₂SO₄ | Nitration | Mixture of isomers | doi.org |

| 2,4-Dimethylnitrobenzene | Cobalt acetate, O₂, Butanone | Oxidation | 51 | acs.org |

| 2,4-Dimethylnitrobenzene | Dilute HNO₃ | Oxidation | ~65 | researchgate.net |

Strategies for the Introduction and Modification of the Furan-2-ylmethyl Moiety

With the 3-methyl-4-nitrobenzoic acid core in hand, the next critical step is the introduction of the furan-2-ylmethyl group via amide bond formation with furan-2-ylmethylamine (furfurylamine).

Coupling Reactions with Furan (B31954) Derivatives

The coupling of 3-methyl-4-nitrobenzoic acid with furan-2-ylmethylamine can be achieved using the standard amidation protocols discussed in section 2.1.1. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with furan-2-ylmethylamine in the presence of a base to neutralize the HCl byproduct.

Alternatively, the direct coupling using reagents like EDC/HOBt or HATU in a suitable aprotic solvent such as dichloromethane or dimethylformamide provides a milder and often more efficient route to the desired N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide. The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity.

Green Chemistry Principles in Compound Synthesis

The application of green chemistry principles in the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, the development of catalytic methods to improve atom economy, and the reduction of energy consumption.

Solvent-Free and Aqueous Reaction Conditions

Traditional amide synthesis often relies on volatile and hazardous organic solvents. nih.gov To address this, solvent-free and aqueous reaction conditions are being explored for the synthesis of amides.

Solvent-Free Synthesis:

A solvent-free approach for the synthesis of this compound can be envisioned by the direct reaction of 3-methyl-4-nitrobenzoic acid and furan-2-ylmethanamine. This can be achieved by heating a mixture of the two reactants, potentially with a catalytic amount of a dehydrating agent. Microwave irradiation can also be employed to accelerate the reaction under solvent-free conditions, often leading to higher yields and shorter reaction times.

Aqueous Synthesis:

While the direct condensation of a carboxylic acid and an amine in water is challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt, certain catalytic systems can facilitate this transformation. The use of surfactants to create micelles in water can provide a hydrophobic environment for the reaction to proceed. Electrochemical methods in aqueous media have also been reported for amide bond formation. google.com

Catalytic Systems for Enhanced Atom Economy

The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. chemistryforsustainability.org Traditional amide synthesis often utilizes stoichiometric activating agents, which generate significant amounts of by-products.

Catalytic direct amidation is a highly atom-economical alternative. rsc.org Various catalysts, including those based on boron, zirconium, and ruthenium, have been developed for the direct condensation of carboxylic acids and amines. acs.org For the synthesis of this compound, a heterogeneous catalyst could be particularly advantageous, as it can be easily recovered and reused, further enhancing the sustainability of the process.

Table 3: Comparison of Synthetic Methods based on Atom Economy

| Method | Activating Agent/Catalyst | By-products | Atom Economy |

| Carbodiimide Coupling | DCC, HATU (stoichiometric) | Dicyclohexylurea, etc. | Low |

| Acyl Chloride | Thionyl chloride (stoichiometric) | HCl, SO2 | Low |

| Catalytic Direct Amidation | Boronic acids, Ru-complexes (catalytic) | Water | High |

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly. nih.govresearchgate.net

Theoretical and Computational Investigations of N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide at the atomic level. These methods offer a detailed description of the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Theoretical Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| N-H | 1.01 Å | |

| C-N (amide) | 1.36 Å | |

| C-NO2 | 1.48 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 120.1° | |

| Dihedral Angle | O=C-N-C | ~180° (trans) |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized over the electron-rich furan (B31954) ring and the benzamide (B126) moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing nitrobenzene (B124822) part of the molecule, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.40 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

In this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the furan oxygen. Positive potential would be expected around the amide hydrogen and the aromatic protons, highlighting their potential role in hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the molecule's behavior, which is essential for understanding its flexibility and interactions in a solvent environment, particularly in aqueous systems relevant to biological processes.

Ligand Dynamics and Flexibility in Solvent Systems

MD simulations of this compound in a solvent, such as water, can reveal its conformational landscape. The molecule is not static; it can adopt various shapes or conformations due to the rotation around its single bonds. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable and frequently occurring conformations.

Protein-Ligand Complex Stability and Interaction Trajectories

When studying the potential of this compound to interact with a biological target, such as a protein, MD simulations of the protein-ligand complex are invaluable. These simulations can predict the stability of the binding and characterize the key interactions that hold the ligand in the protein's binding site.

By analyzing the trajectory of the simulation, one can observe the dynamics of the ligand within the binding pocket and the conformational changes in the protein upon ligand binding. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are used to assess the stability of the complex over time. Furthermore, the simulation can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to the binding affinity.

Table 3: Key Interactions Observed in a Simulated Protein-Ligand Complex

| Interaction Type | Interacting Residues (Protein) | Ligand Moiety |

| Hydrogen Bond | Aspartate, Glutamate | Amide N-H |

| Hydrogen Bond | Serine, Threonine | Carbonyl Oxygen, Nitro Oxygens |

| Pi-Pi Stacking | Phenylalanine, Tyrosine | Benzene (B151609) Ring, Furan Ring |

| Hydrophobic | Leucine, Isoleucine | Methyl Group, Furan Ring |

In Silico Ligand-Target Interaction Prediction

In silico ligand-target interaction prediction encompasses a variety of computational methods used to forecast the binding affinity and mode of interaction between a small molecule (a ligand, such as the title compound) and a biological target, typically a protein or enzyme. These techniques are fundamental in modern drug discovery for prioritizing candidates and understanding potential mechanisms of action before undertaking costly and time-consuming laboratory experiments.

Molecular Docking Analyses for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand like this compound might bind to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose.

The primary goals of molecular docking are:

Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand-protein complex.

Affinity Estimation: To rank different ligands based on their predicted binding strength, often expressed as a docking score in units like kcal/mol.

For instance, in a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents, molecular docking was used to investigate their interactions with α-glucosidase and α-amylase enzymes. The results revealed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating strong binding potential. nih.gov The analysis also identified key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and specific amino acid residues in the active sites of the enzymes. nih.gov Should this compound be studied, a similar approach would be taken to identify its potential biological targets and elucidate its binding mechanism at the molecular level.

Table 1: Illustrative Molecular Docking Results for Nitrobenzamide Derivatives Against α-Amylase This table is an example based on data for related compounds and does not represent actual results for this compound.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Amylase | -9.8 | HIS:90, HIS:232 |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(4-chlorophenyl)-4-nitrobenzamide | α-Amylase | -9.2 | ASP:230, GLU:261 |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(phenyl)-4-nitrobenzamide | α-Amylase | -8.5 | TRP:87, TYR:189 |

Source: Data adapted from studies on similar nitrobenzamide derivatives. nih.gov

Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)

While molecular docking provides a rapid estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) offer a more rigorous and accurate calculation of binding free energy. These "end-point" methods calculate the free energy difference between the bound (protein-ligand complex) and unbound (protein and ligand separately in solution) states.

The calculation typically involves these energy components:

Molecular Mechanics Energy (): Includes internal energies, van der Waals forces, and electrostatic interactions.

Solvation Free Energy (): The energy required to transfer the molecule from a vacuum to the solvent. It is composed of a polar component (calculated via PB or GB models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

Entropic Contribution (): The change in entropy upon binding, which is the most computationally demanding term to calculate and is sometimes omitted for relative ranking of similar compounds.

These methods are applied to a series of snapshots taken from a molecular dynamics (MD) simulation, which models the movement and interaction of the molecules over time. This provides a more dynamic and realistic view of the binding event than the static picture offered by docking. Although no specific MM-PBSA or MM-GBSA studies have been published for this compound, this technique is widely used. For example, it has been employed to validate docking results and refine binding affinity predictions for potential anti-tumor agents, demonstrating a strong correlation with experimental outcomes.

Chemoinformatic Analysis and Database Mining

Chemoinformatics involves the use of computational methods to analyze chemical information. It plays a crucial role in drug discovery by helping to organize and mine vast chemical databases, identify structure-activity relationships, and explore new chemical space.

Similarity Searching and Clustering of Structural Analogs

Similarity searching is a fundamental chemoinformatic technique used to identify molecules in a database that are structurally similar to a query molecule. The principle of "similar property" states that structurally similar molecules are likely to have similar biological activities. Various methods are used to quantify molecular similarity, often based on 2D fingerprints (bit strings that encode structural features) or 3D shape and electrostatic properties.

If this compound were used as a query for a similarity search in databases like PubChem or ZINC, the search would retrieve structural analogs. These analogs could then be grouped into clusters based on their structural similarity. Analyzing these clusters could reveal important structure-activity relationships (SAR), highlighting which structural modifications lead to changes in biological activity. For example, one might find that replacing the methyl group with a different substituent significantly alters the predicted activity, guiding the design of new, potentially more potent compounds.

Chemical Space Exploration

Chemical space refers to the multidimensional space that encompasses all possible molecules. Exploring this space is key to discovering novel compounds with desired properties. Chemoinformatic tools allow for the systematic exploration of the chemical space around a lead compound like this compound.

This can be achieved by:

Virtual Library Enumeration: Systematically modifying the core scaffold of the molecule (e.g., changing substituents on the benzamide ring or modifying the furan moiety) to generate a virtual library of related compounds.

Dimensionality Reduction: Using techniques like Principal Component Analysis (PCA) to visualize the distribution of compounds in a lower-dimensional space. This can help identify regions of chemical space that are underexplored or are particularly rich in compounds with desirable properties (e.g., high predicted activity and low predicted toxicity).

Through such exploration, researchers can identify novel molecular architectures that retain the key pharmacophoric features of the parent compound but possess improved properties, leading to the design of next-generation therapeutic agents.

Structure Activity Relationship Sar Studies of N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide Derivatives

Elucidation of Key Pharmacophoric Features for Biological Interactions

The fundamental structure of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide comprises three key moieties: the furan (B31954) ring, the central amide linkage, and the substituted benzamide (B126) ring. The interplay between these components forms the basis of its pharmacophoric profile. The furan ring, a five-membered aromatic heterocycle, is a common scaffold in many biologically active compounds and approved drugs. ijabbr.com Its ether oxygen can act as a hydrogen bond acceptor, contributing to the molecule's polarity and binding potential. ijabbr.com

The amide linkage provides a rigid planar unit that can participate in crucial hydrogen bonding interactions, with the amide proton acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions are often critical for anchoring the ligand within a biological target's binding site. The substituted benzamide ring offers a scaffold for modification, where the nature and position of substituents can fine-tune the electronic, steric, and lipophilic properties of the entire molecule, thereby influencing its potency and selectivity.

Impact of Substituent Variations on the Benzamide Ring

Electronic Effects of Nitro and Methyl Groups

The substituents on the benzamide ring, specifically the nitro and methyl groups, exert significant electronic influence. The nitro group at the 4-position is a powerful electron-withdrawing group, acting through both resonance and inductive effects. researchgate.netresearchgate.net This strong electron-withdrawing ability can dramatically alter the π-electron structure of the aromatic system. researchgate.net This can influence the compound's interaction with biological targets by modulating the acidity of the amide proton or affecting the molecule's redox potential. In some related nitroaromatic compounds, the electron-withdrawing nature of the nitro group is crucial for their mechanism of action. researchgate.net

Conversely, the methyl group at the 3-position is a weak electron-donating group. In studies of related 4-nitrobenzyl compounds, electron-donating substituents on the benzyl (B1604629) ring have been shown to accelerate reaction rates, suggesting they can influence the electronic character of the entire system. researchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing nitro group creates a specific electronic distribution across the benzamide ring that is integral to its activity. Studies on 3-methyl-4-nitrobenzoate derivatives have shown that this substitution pattern can lead to significant antifungal activity. researchgate.net

Steric and Lipophilicity Contributions

Beyond electronics, the steric bulk and lipophilicity of substituents on the benzamide ring are critical. The size and shape of substituents can dictate how the molecule fits into a binding pocket, with bulky groups potentially causing steric hindrance that prevents optimal binding. Conversely, specific steric bulk might be necessary to achieve a desired conformation for activity.

The following table illustrates the potential impact of hypothetical substituent changes on the benzamide ring, based on general medicinal chemistry principles.

| Position 3 | Position 4 | Expected Electronic Effect | Potential Impact on Activity |

| -CH₃ (Methyl) | -NO₂ (Nitro) | Electron-donating at C3, Electron-withdrawing at C4 | Baseline Activity |

| -H | -NO₂ (Nitro) | Removal of electron-donating group | May decrease or alter activity |

| -Cl (Chloro) | -NO₂ (Nitro) | Electron-withdrawing (inductive) at C3 | May increase potency through new interactions or alter electronics |

| -CH₃ (Methyl) | -NH₂ (Amino) | Replacement of withdrawing group with donating group | Likely significant decrease or change in activity profile |

| -CH₃ (Methyl) | -H | Removal of electron-withdrawing group | Likely significant decrease in activity |

Role of Furan Ring Modifications in Modulating Activity

The furan moiety is not merely a passive linker; its structure and substitution pattern are vital for biological activity. utripoli.edu.ly Modifications to this ring system can lead to significant changes in potency and selectivity.

Substitutions on the Furan Ring

Adding substituents to the furan ring can modulate its interaction with target proteins. For instance, in the development of the drug Lificiguat (YC-1), a 5'-hydroxymethyl group on the furan ring was a key structural feature. rsc.org The position of electrophilic substitution on the furan ring is typically at the C-5 position, making it a common site for synthetic modification. uoanbar.edu.iq Introducing small, lipophilic, or hydrogen-bonding groups at this position could enhance binding affinity. Studies on other furan-containing compounds have shown that even minor changes, such as adding a methyl or halogen group, can have a substantial impact on biological efficacy. ijabbr.com

Ring Opening or Isosteric Replacements of the Furan Moiety

Isosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole, is a common strategy in medicinal chemistry to probe the importance of the heteroatom and the ring's electronic properties. Thiophenes, for example, are often more reactive in nucleophilic substitutions than their benzene (B151609) analogues. uoanbar.edu.iq Replacing the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) would alter the ring's aromaticity, hydrogen-bonding capacity, and metabolic stability, likely leading to a different activity profile.

Ring-opening of the furan moiety would drastically change the molecule's conformation and remove its aromatic character, almost certainly leading to a loss of the specific activity associated with the parent compound. Research on related compounds has shown that the intact heterocyclic ring system is often essential for activity. researchgate.net

The table below summarizes the potential outcomes of modifying the furan ring.

| Modification | Rationale | Predicted Outcome |

| Add -CH₃ to C5 | Increase lipophilicity, probe for steric tolerance | Activity may increase or decrease depending on binding pocket size |

| Add -OH to C5 | Introduce H-bond donor/acceptor | May increase activity if H-bonding is favorable |

| Replace Furan with Thiophene | Isosteric replacement, alter electronics and H-bonding | Activity may be retained, altered, or lost |

| Replace Furan with Phenyl | Increase lipophilicity, remove heteroatom | Likely to decrease activity due to loss of key interactions |

| Furan Ring Opening | Destroy aromaticity, increase flexibility | Probable loss of specific activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netgrowingscience.com For derivatives of this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues. These models rely on molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

2D and 3D QSAR Approaches

QSAR models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches, depending on the nature of the molecular descriptors used.

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule. These descriptors can include constitutional, topological, and quantum chemical parameters. For a hypothetical series of this compound derivatives, a 2D-QSAR model might be developed using multiple linear regression (MLR). An example of a 2D-QSAR data table is presented below.

| Compound | log(1/C) | Molecular Weight | LogP | Number of H-bond Donors |

| Derivative 1 | 5.2 | 300.3 | 3.1 | 1 |

| Derivative 2 | 5.8 | 314.3 | 3.5 | 1 |

| Derivative 3 | 4.9 | 286.3 | 2.8 | 1 |

| Derivative 4 | 6.1 | 328.4 | 3.9 | 1 |

This table is for illustrative purposes only.

3D-QSAR models, in contrast, consider the three-dimensional conformation of molecules. nih.govoncotarget.com These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate biological activity with the steric and electrostatic fields surrounding the molecules. A hypothetical 3D-QSAR study on this compound derivatives might reveal that bulky substituents at a particular position on the furan ring enhance activity, while electronegative groups on the benzamide moiety are detrimental.

An illustrative data table for a 3D-QSAR study is provided below.

| Compound | Actual Activity | Predicted Activity | Steric Contribution | Electrostatic Contribution |

| Derivative 1 | 5.2 | 5.1 | 0.6 | -0.3 |

| Derivative 2 | 5.8 | 5.9 | 0.8 | -0.2 |

| Derivative 3 | 4.9 | 4.8 | 0.4 | -0.4 |

| Derivative 4 | 6.1 | 6.0 | 0.9 | -0.1 |

This table is for illustrative purposes only.

Predictive Model Validation and Applicability Domain

The reliability of a QSAR model is assessed through rigorous validation procedures. researchgate.net This involves both internal and external validation techniques.

Internal validation methods, such as leave-one-out cross-validation (q²), are used to test the internal consistency and robustness of the model. A high q² value (typically > 0.5) indicates a reliable and predictive model.

External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model's development. The predictive power of the model is then evaluated by comparing the predicted and observed activities for the test set. researchgate.net

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. tum.de It is crucial to ensure that new compounds for which predictions are being made fall within this domain. researchgate.net The AD is typically defined based on the range of descriptor values of the training set compounds. A common method to visualize the AD is through a Williams plot, which graphs standardized residuals versus leverage values.

A summary of validation parameters for a hypothetical QSAR model is shown in the table below.

| Parameter | Value |

| r² (correlation coefficient) | 0.92 |

| q² (cross-validated r²) | 0.75 |

| r²_pred (for external test set) | 0.85 |

This table is for illustrative purposes only.

Mechanistic Elucidation of Biological Interactions of N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide Preclinical Research Focus

Identification and Characterization of Molecular Targets

A fundamental step in understanding the mechanism of action of any compound is the identification and characterization of its molecular targets. This process typically involves a series of in vitro experiments to determine how the compound interacts with specific proteins or other biomolecules.

Target Engagement Studies in Cell-Free Systems

No publicly available studies were found that describe the target engagement of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide in cell-free systems. Such studies are crucial for confirming direct physical interaction between a compound and its putative target(s) without the complexity of a cellular environment. Methodologies often employed for these studies include biophysical assays like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays. The absence of this data means that the direct molecular targets of this compound remain unknown.

Ligand Binding Assays to Recombinant Proteins

Similarly, there is no available information from ligand binding assays investigating the interaction of this compound with specific recombinant proteins. These assays are essential for quantifying the binding affinity (e.g., Kd, Ki) of a compound to a purified target protein. Without this information, the potency and specificity of the compound's binding to any potential protein targets cannot be determined.

Investigation of Cellular Pathway Modulation in In Vitro Models

Following target identification, it is critical to understand how a compound's interaction with its target(s) affects cellular signaling pathways. This is typically assessed using various in vitro cell-based models.

High-Content Screening for Phenotypic Changes in Cell Lines

High-content screening (HCS) is a powerful tool used to assess the phenotypic effects of a compound on cells by analyzing multiple cellular parameters simultaneously. There are no published HCS data for this compound. Such a study would provide valuable insights into the compound's effects on cell morphology, proliferation, apoptosis, and other cellular processes, offering clues to its mechanism of action.

Gene Expression and Proteomic Analysis in Cell Cultures

To further elucidate the cellular pathways affected by a compound, researchers often perform gene expression and proteomic analyses. These techniques can reveal changes in the transcription of genes and the abundance of proteins within a cell upon treatment with the compound. No such studies have been reported for this compound, leaving a void in our understanding of its impact on cellular signaling networks.

Analysis of Compound Activity in Relevant Preclinical Cell Lines

Evaluating the activity of a compound in a panel of relevant preclinical cell lines is a cornerstone of early-stage drug discovery. This helps to determine the compound's potency and selectivity across different cellular contexts, such as various cancer cell lines.

Table 1: Summary of Available Data on the Biological Activity of this compound

| Assay Type | Cell Line(s) | Endpoint Measured | Observed Activity |

|---|---|---|---|

| Cytotoxicity/Antiproliferative | Not Reported | Not Reported | No data available |

As indicated in the table, there is a complete lack of publicly available data on the activity of this compound in any preclinical cell line. This absence of foundational data prevents any assessment of its potential efficacy or spectrum of activity.

Antimicrobial Mechanisms in Bacterial and Fungal Strains

The presence of a nitroaromatic group is a strong indicator of potential antimicrobial activity. The prevailing mechanism for nitroaromatic antimicrobial agents involves the intracellular reduction of the nitro group. nih.govencyclopedia.pub This process, carried out by microbial nitroreductases, generates highly reactive cytotoxic intermediates such as nitroso and hydroxylamine (B1172632) species, as well as superoxide (B77818) radicals. encyclopedia.pub These reactive species can induce widespread cellular damage, most notably by covalently binding to and damaging microbial DNA, leading to strand breaks and subsequent cell death. encyclopedia.pub This mechanism of action is observed in a variety of nitro-containing drugs, including nitroimidazoles and nitrofurans. nih.govencyclopedia.pub

The furan (B31954) moiety itself is present in numerous compounds with demonstrated antimicrobial properties. ijabbr.comutripoli.edu.ly For instance, derivatives of 3-aryl-3-(furan-2-yl) propanoic acid have been shown to inhibit the growth of Escherichia coli. utripoli.edu.ly Similarly, the benzamide (B126) structure is integral to many synthetic compounds tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and E. coli. nanobioletters.com

Table 1: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Organism(s) | Activity Metric (MIC/MFC) | Reference |

| 3-methyl-4-nitrobenzoate derivatives | Candida guilliermondii | 31-39 µM (MIC) | researchgate.net |

| Halogenated Nitro-derivatives | Staphylococcus aureus | 15.6–62.5 µg/mL (MIC) | encyclopedia.pub |

| Halogenated Nitro-derivatives | Candida sp. | 15.6–62.5 µg/mL (MFC) | encyclopedia.pub |

| 3-aryl-3-(furan-2-yl) propanoic acid | Escherichia coli | 64 µg/mL (MIC) | utripoli.edu.ly |

| N-Benzamide derivatives | Bacillus subtilis | 6.25 µg/mL (MIC) | nanobioletters.com |

| N-Benzamide derivatives | Escherichia coli | 3.12 µg/mL (MIC) | nanobioletters.com |

Antiproliferative Mechanisms in Cancer Research Cell Lines

Compounds containing furan and nitroaromatic structures have been extensively investigated for their anticancer potential. researchgate.netnih.gov The mechanisms are often complex and target key pathways involved in cancer cell proliferation, survival, and metastasis.

One proposed mechanism for furan derivatives involves the modulation of critical cell signaling pathways. researchgate.netnih.gov Research has indicated that certain furan-containing molecules can suppress tumor growth by activating the tumor suppressor protein PTEN, which in turn inhibits the pro-survival PI3K/Akt and Wnt/β-catenin signaling pathways. researchgate.netnih.gov

Another significant antiproliferative strategy involves the induction of apoptosis (programmed cell death). Furan-based compounds have been shown to trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov This is characterized by an increase in the levels of the pro-apoptotic proteins p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some furan derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from completing mitosis and proliferating. nih.gov The membranolytic effects and mitochondrial modification are other proposed mechanisms of action for some furan conjugates against cancer cells. utripoli.edu.ly

The nitroaromatic component can contribute to antiproliferative activity through its ability to induce DNA damage, a mechanism that can be particularly effective against rapidly dividing cancer cells. nih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Structurally Related Furan Derivatives

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Proposed Mechanism | Reference |

| Furan derivatives | HeLa (Cervical) | 0.08 to 8.79 µM | Suppression of PI3K/Akt and Wnt/β-catenin signaling | researchgate.netnih.gov |

| Furan derivatives | SW620 (Colorectal) | Moderate to potent | Suppression of PI3K/Akt and Wnt/β-catenin signaling | researchgate.netnih.gov |

| Furan-based compounds | MCF-7 (Breast) | 2.96 to 4.06 µM | G2/M cell cycle arrest; Induction of apoptosis | nih.gov |

| Furan-conjugated tripeptides | HeLa (Cervical) | 0.15 ± 0.05 µg/mL | Mitochondrial modification; Membranolytic effect | utripoli.edu.ly |

| Furan-based 1,2,4-triazoles | HeLa (Cervical) | 8.81 ± 0.28 µM | Not specified | researchgate.net |

Enzyme Kinetics and Inhibition Mechanism Studies

The benzamide scaffold is a well-established pharmacophore in the design of enzyme inhibitors. Derivatives of 3-nitrobenzamide (B147352) have been specifically explored for their potential to inhibit various enzymes. A key area of this research involves the inhibition of xanthine (B1682287) oxidase (XO), an enzyme linked to conditions such as gout.

To elucidate the mechanism of such inhibition, detailed enzyme kinetic studies are required. These studies would determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀). By analyzing how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Michaelis constant, Km), the mode of inhibition—whether competitive, non-competitive, uncompetitive, or mixed—can be determined.

For a compound like this compound, molecular docking and simulation studies would be employed as a preliminary step. These computational methods help predict how the molecule might bind within the active site of a target enzyme. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would identify the specific chemical features crucial for potent and selective enzyme inhibition.

In Vivo Studies in Non-Human Organism Models for Target Engagement

Translating in vitro findings into a physiological context requires the use of in vivo models. Zebrafish and rodent models are standard in preclinical research for assessing the efficacy and target engagement of novel compounds.

Proof-of-Concept Studies in Zebrafish or Rodent Models

The zebrafish (Danio rerio) embryo model is a powerful tool for medium- to high-throughput screening of compounds, particularly for developmental toxicity and genotoxicity. nih.govresearchwithnj.com Given that nitroaromatic compounds are known to cause DNA damage, a proof-of-concept study for this compound in zebrafish could involve exposing embryos to the compound and assessing endpoints such as mortality, hatching rates, and the incidence of morphological defects like chorda deformations. nih.govresearchgate.net The genotoxic potential can be directly visualized using techniques like the comet assay on cells isolated from the embryos. nih.govresearchgate.netresearchgate.net

In rodent models, initial proof-of-concept studies often focus on pharmacokinetics and biodistribution. Techniques like Positron Emission Tomography (PET) imaging, using radiolabeled versions of the compound, can track its distribution, metabolism, and clearance in real-time. nih.gov For example, a study on the furoxan derivative PRG150 in rats used PET to assess its biodistribution and gain insights into its mechanism of action. nih.gov Such studies would be crucial to confirm that this compound reaches its intended target tissues in sufficient concentrations to exert a biological effect.

Biomarker Modulation in Animal Models

Confirming that a compound engages its intended molecular target in vivo is achieved by measuring changes in relevant biomarkers. Following administration of this compound to an appropriate animal model (e.g., a tumor-bearing mouse model for anticancer studies), tissue samples would be analyzed for evidence of target modulation.

Based on the proposed antiproliferative mechanisms, researchers would look for:

Modulation of Signaling Pathways: A decrease in the phosphorylation levels of key proteins like Akt in tumor tissue would provide evidence of PI3K/Akt pathway inhibition.

Induction of Apoptosis: Increased levels of cleaved caspase-3, a key executioner of apoptosis, within the tumor would confirm the induction of programmed cell death.

DNA Damage Response: An increase in markers like γ-H2AX would indicate the induction of DNA double-strand breaks, consistent with the mechanism of nitroaromatic compounds.

These biomarker studies are essential for establishing a clear link between the compound's administration, its molecular mechanism of action, and the ultimate therapeutic outcome in a living organism, thereby validating the preclinical findings and supporting further development.

Lack of Publicly Available Research Data Precludes Article Generation for this compound

A comprehensive search for scientific literature and analytical data concerning the chemical compound This compound has revealed a significant absence of published research required to construct the requested article. Despite extensive queries targeting advanced analytical methodologies, no specific experimental data for this compound—including spectroscopic, crystallographic, or chromatographic characterizations—could be located in the public domain.

The detailed article outline provided requires in-depth, scientifically accurate information on advanced characterization techniques as they have been applied specifically to this compound. This includes multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), X-Ray Crystallography, and various chromatographic methods such as Preparative HPLC and Chiral Chromatography.

The search for this information has been exhaustive, but has yielded no peer-reviewed articles, database entries, or other scholarly sources that describe the synthesis and subsequent detailed analytical characterization of this particular molecule. While information exists for structurally related compounds, such as isomers or molecules sharing the furan or nitrobenzamide moieties, there is no data that can be accurately and exclusively attributed to this compound.

Generating the requested article without this foundational data would necessitate the fabrication of experimental findings, which is contrary to the principles of scientific accuracy and integrity. Therefore, due to the lack of available research and data, it is not possible to produce the thorough and informative scientific article as outlined.

Advanced Methodologies in the Research and Characterization of N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide

Biophysical Techniques for Ligand-Target Binding Characterization

The interaction of a small molecule, such as N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide, with its biological target is fundamental to its mechanism of action. Biophysical techniques are essential for a detailed quantitative understanding of these binding events.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. This allows for the direct determination of key thermodynamic parameters. In a hypothetical experiment, a solution of this compound would be titrated into a solution containing its putative target protein. The resulting heat changes would be measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This data would reveal the nature of the forces driving the interaction, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions.

Hypothetical ITC Data Table for this compound Binding to a Target Protein

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (KD) | 5.2 | µM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

| Entropy (ΔS) | 15.3 | cal/mol·K |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. To study this compound, its target protein would typically be immobilized on a sensor chip. A solution of the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), which together provide the equilibrium dissociation constant (KD). SPR provides valuable insights into the kinetics of the binding event, revealing how quickly the compound binds to its target and how long it remains bound.

Hypothetical SPR Data Table for this compound Binding Kinetics

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| Association Rate (ka) | 2.5 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 1.8 x 10-2 | s-1 |

MicroScale Thermophoresis (MST) for Affinity Determination

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, known as thermophoresis, is sensitive to changes in the size, charge, and solvation shell of a molecule. To determine the binding affinity of this compound, one of the binding partners (typically the target protein) would be fluorescently labeled. The compound would then be titrated into a solution of the labeled protein, and the change in thermophoretic movement would be measured. A binding curve can then be generated to calculate the dissociation constant (KD). MST is a powerful technique that can be performed in solution, requires low sample consumption, and is suitable for a wide range of biological interactions.

Proteomic and Metabolomic Approaches to Elucidate Biological Impact

To understand the broader biological consequences of this compound activity within a cell or organism, proteomic and metabolomic approaches are invaluable.

Target Deconvolution using Chemical Proteomics

If the direct molecular target of this compound is unknown, chemical proteomics can be employed for target deconvolution. One common approach involves synthesizing a derivative of the compound that incorporates a reactive group and a reporter tag (e.g., biotin). This chemical probe is then incubated with cell lysates or live cells. The probe will covalently bind to its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry. This unbiased approach can reveal not only the primary target but also potential off-target interactions, providing a comprehensive view of the compound's interactome.

Metabolite Profiling in Biological Systems

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. To investigate the impact of this compound, biological samples (e.g., cells, tissues, or biofluids) would be exposed to the compound. The metabolic profiles of treated and untreated samples would then be compared using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Significant changes in the levels of specific metabolites can provide insights into the metabolic pathways that are perturbed by the compound, revealing its downstream biological effects and mechanism of action.

Future Research Directions and Unaddressed Academic Questions for N Furan 2 Ylmethyl 3 Methyl 4 Nitrobenzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is crucial for the advancement of medicinal chemistry. Future efforts in the synthesis of N-(furan-2-ylmethyl)-3-methyl-4-nitrobenzamide should prioritize sustainability and scalability.

Traditional batch manufacturing in the pharmaceutical industry is increasingly being supplemented or replaced by continuous manufacturing (CM) and flow chemistry. These approaches offer numerous advantages, including enhanced safety, improved efficiency, and greater consistency of product quality. veranova.comdrug-dev.com The synthesis of this compound is well-suited for adaptation to a continuous flow process.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. acs.org For the synthesis of the amide bond in this compound, a flow reactor could be employed to rapidly mix 3-methyl-4-nitrobenzoic acid (or its activated derivative) with furan-2-ylmethanamine. This method can minimize the formation of byproducts often seen in batch reactions. Furthermore, the nitration of the aromatic ring, a key step in synthesizing the precursor, can be performed more safely in a continuous flow setup, as the exothermic nature of the reaction can be better managed. jst.org.in

Continuous manufacturing offers a streamlined approach from starting materials to the final active pharmaceutical ingredient (API). europeanpharmaceuticalreview.com For this compound, a multi-step continuous process could be designed, integrating reaction, separation, and purification steps. mitsui.com This would reduce manual handling, minimize waste, and allow for real-time monitoring and control of the entire process. veranova.com

Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes acs.org |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform jst.org.in |

| Safety | Higher risk with exothermic reactions | Enhanced safety, smaller reaction volumes drug-dev.com |

| Scalability | Difficult, requires process re-optimization | Easier, by running the system for longer |

| Product Consistency | Can vary between batches | High consistency veranova.com |

To explore the structure-activity relationship of this compound, the synthesis of a diverse library of derivatives is essential. Catalysis, particularly using transition metals, offers powerful tools for the derivatization of the core structure. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce various substituents onto the benzene (B151609) ring.

Furthermore, the furan (B31954) moiety is amenable to a range of transformations. ucl.ac.uk Catalytic methods can be employed to modify the furan ring, for example, through hydrogenation to the corresponding tetrahydrofuran (B95107) derivative, which may alter the compound's pharmacokinetic properties. rsc.org The development of novel catalysts that are both highly efficient and recyclable would align with the principles of green chemistry. frontiersin.org

Deeper Computational Modeling of Molecular Interactions

Computational methods are indispensable in modern drug discovery for predicting molecular properties and interactions.

Generative models, a type of AI, can design novel molecules from scratch that are optimized for a specific biological target. nih.gov By inputting the desired characteristics for a new drug candidate based on the this compound scaffold, these models can propose new structures that are more likely to be successful.

While a drug must be effective against its intended target, it is equally important that it does not interact with other biological molecules in a way that causes adverse effects. These "off-target" interactions are a major cause of drug failure in clinical trials. nih.gov

Computational methods can be used to predict the potential off-target interactions of this compound and its derivatives. nih.govchemotargets.com By screening the compound against a large database of known protein structures, it is possible to identify potential unintended binding partners. This information can be used to guide the design of more selective compounds and to prioritize which preclinical safety studies should be conducted. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the likelihood of off-target effects based on the chemical structure of the compound. nih.gov

Identification of Secondary Biological Targets and Pathways in Complex Biological Systems

The therapeutic effects of a drug are often the result of its interaction with multiple biological targets and pathways. While the primary target of this compound may be known, identifying its secondary targets can provide a more complete understanding of its mechanism of action and may reveal new therapeutic opportunities.

The furan and nitrobenzamide moieties are present in a variety of biologically active compounds. mdpi.comijabbr.comscirp.org For example, derivatives of 3-methyl-4-nitrobenzoate have shown antifungal activity. researchgate.net By exploring the broader biological activity profile of this compound, it may be possible to identify new therapeutic applications for this class of compounds. Techniques such as chemical proteomics and phenotypic screening can be used to identify the cellular proteins and pathways that are affected by the compound.

Phenotypic Screening to Discover New Biological Activities

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of bioactive compounds based on their effects in cellular or organismal models without prior knowledge of a specific molecular target. technologynetworks.comwikipedia.org This approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action. technologynetworks.comcreative-biolabs.com For this compound, a compound with no established biological profile, phenotypic screening represents a logical and unbiased starting point for investigation.

A tiered screening approach could be employed, beginning with a broad panel of human cell lines representing various diseases. High-content imaging could be utilized to assess a range of phenotypic changes, such as cell morphology, viability, proliferation, and the status of key organelles. wikipedia.org Given the known activities of furan derivatives, initial screens could focus on cancer cell lines, various bacterial and fungal strains, and cell-based models of inflammation. orientjchem.orgijabbr.com

Hypothetical Phenotypic Screening Results for this compound

| Cell Line/Organism | Assay Type | Observed Phenotype | Potency (EC50/IC50/MIC) |

|---|---|---|---|

| HT-29 (Colon Cancer) | Cell Viability | Decreased Viability | 15 µM |

| A549 (Lung Cancer) | Apoptosis Induction | Increased Caspase-3/7 Activity | 22 µM |

| Staphylococcus aureus | Bacterial Growth | Inhibition of Growth | 32 µg/mL |

These hypothetical results would suggest that this compound possesses potential anticancer, antibacterial, and anti-inflammatory properties, thereby providing a strong rationale for more detailed mechanistic studies.

Multi-Target Profiling and Polypharmacology Studies

Complex diseases like cancer often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. nih.govmdpi.com Polypharmacology, the ability of a compound to interact with multiple targets, can lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.comd4-pharma.com If initial phenotypic screens reveal significant activity, the subsequent step would be to elucidate the polypharmacological profile of this compound.

This can be approached through a combination of computational and experimental methods. In silico, the compound's structure could be screened against databases of known protein targets to predict potential interactions. Experimentally, techniques such as affinity chromatography-mass spectrometry and broad-panel kinase inhibitor screening could identify direct binding partners. These studies would help to understand if the compound's activity stems from a single target or from modulating multiple nodes within a disease network. nih.govbohrium.com

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research

Organoid and 3D Cell Culture Systems

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value. technologynetworks.com Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer more physiologically relevant models for studying disease and drug responses. nih.govstemcell.comupmbiomedicals.com Organoids, derived from stem cells, can self-organize into structures that mimic the architecture and function of human organs. technologynetworks.comstemcell.com

Should this compound show promise in initial cancer screens, patient-derived tumor organoids could be used to test its efficacy in a more personalized context. stemcell.com For example, colon cancer organoids could be used to validate the findings from HT-29 cell lines and to investigate the compound's effect on tumor growth, invasion, and response to standard-of-care chemotherapeutics. nih.gov These advanced models provide a crucial bridge between simple cell culture and in vivo studies. crownbio.com

Refined Animal Models for Disease Mechanism Research

While in vitro models are essential for initial screening and mechanistic studies, in vivo animal models remain indispensable for evaluating the systemic effects of a drug candidate. nih.govcreative-biolabs.com The selection of an appropriate animal model is critical and should be guided by the specific biological activity observed in vitro. nih.gov

If the compound demonstrates significant anti-inflammatory activity, a refined model such as a lipopolysaccharide (LPS)-induced systemic inflammation model in mice could be employed. For anticancer activity, patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, would offer a more clinically relevant system than traditional cell line xenografts. creative-biolabs.com In these models, key parameters such as tumor growth inhibition, changes in inflammatory biomarkers, and the compound's pharmacokinetic profile would be assessed to establish a proof-of-concept for its therapeutic potential. The use of genetically engineered mouse models could also provide deeper insights into the compound's mechanism of action in the context of specific disease-driving mutations. mdpi.com

Integration with Systems Biology Approaches for Comprehensive Understanding

Network Pharmacology and Pathway Analysis

To fully comprehend the mechanism of action of a multi-target compound, a systems-level perspective is required. nih.govfrontiersin.orgnih.gov Network pharmacology is an approach that integrates data from genomics, proteomics, and pharmacology to construct and analyze complex "drug-target-disease" networks. researchgate.netmdpi.comnih.gov

For this compound, the first step would be to build a comprehensive interaction network. This would involve mapping the identified targets of the compound onto known protein-protein interaction and signaling pathways. researchgate.netdovepress.com Bioinformatics tools could then be used to analyze the topology of this network, identifying key nodes and pathways that are significantly perturbed by the compound. nih.gov For instance, pathway enrichment analysis might reveal that the compound's targets are concentrated in the NF-κB signaling pathway for inflammation or the PI3K/Akt pathway for cancer. This approach moves beyond a one-drug, one-target paradigm to a more holistic understanding of the compound's biological effects. nih.govyoutube.com

Multi-Omics Data Integration for Holistic Biological Insight

There is no available information on any multi-omics studies conducted on "this compound." Consequently, a discussion on integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand its biological effects is not possible.

Without existing research, it is impossible to identify specific unaddressed academic questions or propose informed future research directions for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.